molecular formula C14H15NO3S B13775894 2-Benzylsulfonyl-6-methoxyaniline CAS No. 6368-86-1

2-Benzylsulfonyl-6-methoxyaniline

Cat. No.: B13775894
CAS No.: 6368-86-1
M. Wt: 277.34 g/mol
InChI Key: AVRWJSVSBBWGLR-UHFFFAOYSA-N
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Description

2-Benzylsulfonyl-6-methoxyaniline is an organic compound with a complex structure that includes a benzylsulfonyl group and a methoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfonyl-6-methoxyaniline typically involves the reaction of 2-methoxyaniline with benzylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfonyl-6-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-Benzylsulfonyl-6-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Benzylsulfonyl-6-methoxyaniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylsulfonylbenzothiazole: Similar structure with a benzothiazole ring instead of an aniline ring.

    2-Methoxyaniline: Lacks the benzylsulfonyl group but has the methoxy group attached to the aniline ring.

    Benzylsulfonyl Chloride: Used as a reagent in the synthesis of 2-Benzylsulfonyl-6-methoxyaniline.

Uniqueness

This compound is unique due to the presence of both the benzylsulfonyl and methoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

6368-86-1

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

2-benzylsulfonyl-6-methoxyaniline

InChI

InChI=1S/C14H15NO3S/c1-18-12-8-5-9-13(14(12)15)19(16,17)10-11-6-3-2-4-7-11/h2-9H,10,15H2,1H3

InChI Key

AVRWJSVSBBWGLR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)CC2=CC=CC=C2)N

Origin of Product

United States

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